

Application Note: Quantification of Gnetifolin N using a Stability-Indicating HPLC-UV Method

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Compound of Interest		
Compound Name:	GnetifolinN	
Cat. No.:	B15240350	Get Quote

Abstract

This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Gnetifolin N in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. The method was validated in accordance with ICH guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. This robust and reliable method is suitable for routine quality control and stability testing of Gnetifolin N.

Introduction

Gnetifolin N is a stilbenoid found in various species of the Gnetum genus, which has been investigated for its potential pharmacological activities.[1][2][3] As with many natural products, a reliable and accurate analytical method is crucial for its quantification in different matrices for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of stilbenoids due to their strong ultraviolet absorbance.[4][5][6][7] This application note presents a detailed protocol for a stability-indicating HPLC-UV method for the quantification of Gnetifolin N.

ExperimentalInstrumentation and Chromatographic Conditions



A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

- Column: C18, 250 mm x 4.6 mm, 5 μm particle size
- Mobile Phase A: Water with 0.1% Phosphoric Acid
- Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
- Gradient Elution:
 - 0-15 min: 30-70% B
 - 15-20 min: 70-30% B
 - 20-25 min: 30% B (isocratic)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Column Temperature: 30 °C
- · UV Detection Wavelength: 320 nm

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 μg/mL): Accurately weigh 10 mg of Gnetifolin N reference standard and dissolve in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Sample Preparation (from a hypothetical plant extract):

- Accurately weigh 1 g of the powdered plant material.
- Extract with 20 mL of methanol using sonication for 30 minutes.



- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter prior to injection.

Method Validation

The developed method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of Gnetifolin N, and a sample solution. The chromatograms showed no interfering peaks at the retention time of Gnetifolin N.

Linearity

The linearity of the method was determined by analyzing six concentrations of Gnetifolin N ranging from 5 to 100 μ g/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

The accuracy of the method was assessed by performing a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of Gnetifolin N standard was added to a pre-analyzed sample and the recovery was calculated.

Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was determined by analyzing six replicate injections of a standard solution of Gnetifolin N (50 μ g/mL) on the same day. Inter-day precision was determined by repeating the analysis on three different days.

Limit of Detection (LOD) and Limit of Quantification (LOQ)



LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed HPLC-UV method provided a well-resolved peak for Gnetifolin N with a retention time of approximately 12.5 minutes. The method was found to be linear over the concentration range of 5-100 μ g/mL with a correlation coefficient (R²) of 0.9995. The results of the method validation are summarized in the tables below.

Ouantitative Data Summary

Validation Parameter	Results	
Linearity Range	5 - 100 μg/mL	
Correlation Coefficient (R²)	0.9995	
Regression Equation	y = 45872x + 12345	
Limit of Detection (LOD)	0.5 μg/mL	
Limit of Quantification (LOQ)	1.5 μg/mL	

Table 1: Linearity, LOD, and LOQ Data

Concentration Level	Amount Added (µg/mL)	Amount Found (μg/mL)	Recovery (%)	% RSD
80%	40	39.8	99.5	0.8
100%	50	50.2	100.4	0.5
120%	60	59.7	99.5	0.7

Table 2: Accuracy (Recovery) Data



Precision	% RSD (n=6)
Intra-day	0.65
Inter-day	1.23

Table 3: Precision Data

Protocols

Protocol 1: Preparation of Mobile Phase

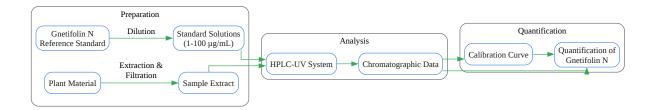
- Mobile Phase A (Aqueous): Add 1 mL of phosphoric acid to 1 L of HPLC-grade water and mix well.
- Mobile Phase B (Organic): Add 1 mL of phosphoric acid to 1 L of HPLC-grade acetonitrile and mix well.
- Degas both mobile phases using a vacuum filtration system or sonication before use.

Protocol 2: HPLC System Setup and Analysis

- Set up the HPLC system with the specified column and chromatographic conditions.
- Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is clean.
- Inject the working standard solutions to generate a calibration curve.
- Inject the prepared sample solutions for quantification.
- After the analysis, flush the column with a high percentage of organic phase (e.g., 90% acetonitrile) for 30 minutes and then store it in an appropriate solvent (e.g., methanol).

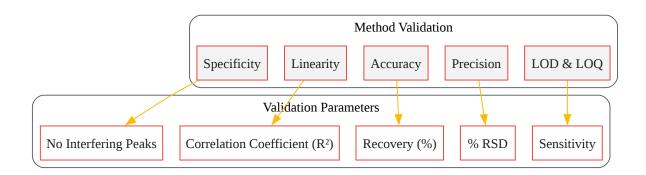
Visualizations





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Caption: Experimental workflow for the quantification of Gnetifolin N.



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Caption: Logical relationship of method validation parameters.

Conclusion

A simple, accurate, precise, and stability-indicating HPLC-UV method for the quantification of Gnetifolin N has been developed and validated. The method is suitable for the routine analysis of Gnetifolin N in bulk and formulated products, making it a valuable tool for quality control and research purposes.



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